6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has applications in material science due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the tyrosine kinase c-Met, which plays a crucial role in cancer cell proliferation and survival . By inhibiting this kinase, the compound can disrupt cancer cell signaling pathways, leading to reduced tumor growth.
Comparison with Similar Compounds
6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as gefitinib and erlotinib, which are also known for their anticancer properties . What sets this compound apart is its trifluoromethoxy group, which can enhance its biological activity and selectivity. Similar compounds include 6,7-dimethoxyquinazoline derivatives containing diaryl urea moieties, which have also shown potent antitumor activities .
Properties
IUPAC Name |
6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-24-14-7-12-13(8-15(14)25-2)21-9-22-16(12)23-10-3-5-11(6-4-10)26-17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEUBQWVLAIIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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